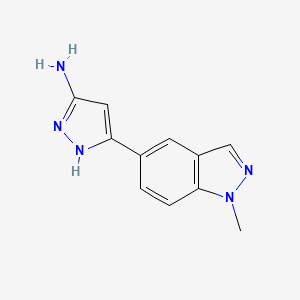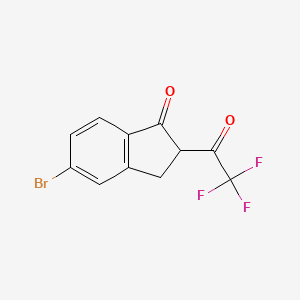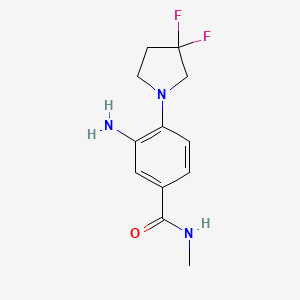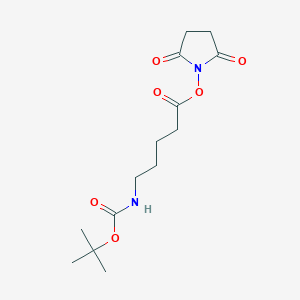
Methyl 3-(4-Methyl-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD31977919 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31977919 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of MFCD31977919 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD31977919 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD31977919 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of MFCD31977919 depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
MFCD31977919 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it is studied for its potential effects on cellular processes. In medicine, MFCD31977919 is being explored for its therapeutic potential in treating certain diseases. Industrially, the compound is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of MFCD31977919 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
methyl 3-(4-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-9-4-3-5-11-13(9)10(8-14-11)6-7-12(15)16-2/h3-5,8,14H,6-7H2,1-2H3 |
Clé InChI |
ZRHWTSMDXFOPOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC=C2CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


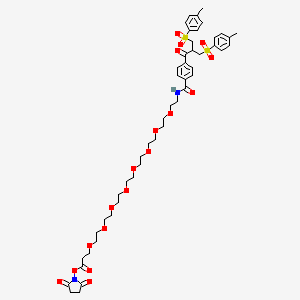
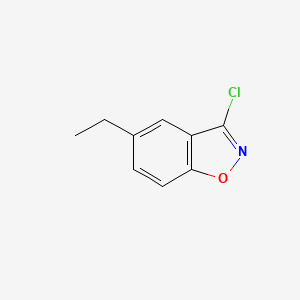
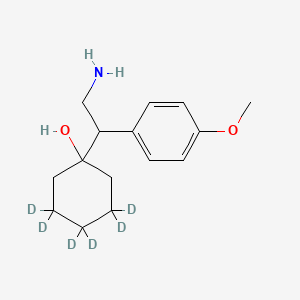



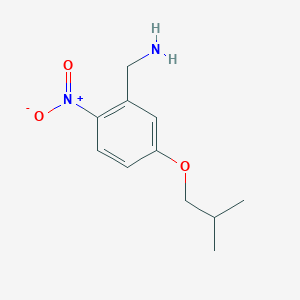
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)

![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
